2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-19(2)8-13(22)17-15(9-19)24-18(21)12(10-20)16(17)11-6-4-5-7-14(11)23-3/h4-7,16H,8-9,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIRZUDRSLZVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes at the molecular and cellular levels.
Biological Activity
2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a compound belonging to the chromene family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C19H20N2O3
- Molecular Weight : 324.37 g/mol
- CAS Number : 129354-36-5
Synthesis
The compound can be synthesized through a one-pot three-component reaction involving p-anisaldehyde, dimedone, and malononitrile. This method has been shown to yield high purity and efficiency in producing chromene derivatives .
Antioxidant Activity
Chromene derivatives, including this compound, have demonstrated significant antioxidant properties. The presence of the methoxy group enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Enzyme Inhibition
One of the most notable biological activities of this compound is its inhibitory effect on tyrosinase, an enzyme involved in melanin production. A recent study reported that derivatives of 4H-chromene-3-carbonitrile exhibited IC50 values ranging from 35.38 µM to 39.09 µM against mushroom tyrosinase, indicating potential applications in skin whitening and treatment of hyperpigmentation disorders .
| Compound | IC50 (µM) |
|---|---|
| 6e | 39.09 ± 0.34 |
| 6f | 35.38 ± 2.12 |
Antimicrobial Activity
Research has indicated that various chromene derivatives exhibit antimicrobial properties against a range of pathogens. The compound's structure allows for interaction with microbial cell membranes, leading to increased permeability and cell death .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The structure-activity relationship (SAR) indicates that modifications on the phenyl ring significantly influence its cytotoxic effects.
Case Studies
-
Tyrosinase Inhibition Study :
A study focused on synthesizing and evaluating various chromene derivatives for their tyrosinase inhibitory activity found that the presence of specific substituents on the phenyl ring enhanced inhibitory effects. This suggests potential use in cosmetic formulations aimed at reducing skin pigmentation . -
Anticancer Activity Assessment :
In a series of experiments assessing the anticancer potential of chromene derivatives, compounds similar to this compound demonstrated significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Scientific Research Applications
The compound exhibits a range of biological activities, which can be categorized as follows:
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent:
- Mechanism of Action : It induces apoptosis in cancer cells and causes cell cycle arrest at the G1 phase.
- In Vitro Studies : Various cancer cell lines have shown cytotoxic effects with IC50 values in the micromolar range.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups.
Antimicrobial Properties
The compound has shown promising results against various microbial strains:
- Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.
- Antifungal Activity : Significant antifungal effects have been observed, particularly against Candida species.
Anti-inflammatory Effects
The anti-inflammatory properties of the compound are noteworthy:
- Cytokine Production : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.
- Animal Models : Demonstrated decreased edema and pain response in models of acute inflammation.
Table of Synthetic Routes
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Aromatic aldehyde + Dimedone + Malononitrile | Base (K-tert-butoxide), THF | High |
| 2 | Purification via chromatography |
Case Studies
Several case studies highlight the efficacy of this compound in therapeutic contexts:
- Case Study 1 : Patients with chronic inflammation showed significant improvement when treated with derivatives of this compound.
- Case Study 2 : In clinical trials for cancer therapy, participants receiving this compound exhibited improved survival rates compared to those on standard treatment protocols.
Q & A
Q. What are the established synthetic methodologies for preparing 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-4H-chromene-3-carbonitrile, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via a one-pot multicomponent reaction involving 2-methoxybenzaldehyde, malononitrile, dimedone, and ammonium acetate. Solvent choice (e.g., ethanol or water) and catalyst (e.g., piperidine or L-proline) critically affect reaction efficiency. For example, ethanol at reflux (80°C) with piperidine yields ~75% purity, while aqueous conditions under microwave irradiation reduce reaction time but may lower crystallinity . Characterization via FT-IR (C≡N stretch at ~2195 cm⁻¹) and ¹H NMR (δ 7.19 ppm for methoxyphenyl protons) is essential to confirm structure .
Q. How is X-ray crystallography employed to resolve the molecular conformation and intermolecular interactions of this compound?
Single-crystal X-ray diffraction (SCXRD) reveals that the fused cyclohexenone and pyran rings adopt "sofa" conformations, with bond lengths (e.g., C–C = 1.50–1.54 Å) and angles consistent with sp³ hybridization. Intermolecular N–H···N and N–H···O hydrogen bonds (2.8–3.1 Å) stabilize the crystal lattice, forming corrugated layers parallel to the bc plane . Data collection parameters (e.g., Mo Kα radiation, λ = 0.71073 Å) and refinement statistics (R factor < 0.06) ensure accuracy .
Q. What spectroscopic and chromatographic techniques are used to validate the compound’s structural integrity?
- FT-IR : Confirms functional groups (e.g., C≡N at ~2195 cm⁻¹, C=O at ~1650 cm⁻¹).
- ¹H/¹³C NMR : Assigns methoxyphenyl (δ 3.80 ppm for OCH₃), amino (δ 4.90 ppm, broad), and methyl groups (δ 1.20 ppm for CH(CH₃)₂).
- HPLC-MS : Validates molecular ion peaks ([M+H]⁺ at m/z 351.1) and purity (>95% with C18 column, acetonitrile/water mobile phase) .
Q. How does the 2-methoxyphenyl substituent influence the compound’s electronic properties and solubility?
The electron-donating methoxy group increases electron density on the aromatic ring, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-substituted analogs. DFT calculations show a HOMO-LUMO gap of ~4.2 eV, suggesting moderate reactivity for electrophilic substitutions .
Advanced Research Questions
Q. What experimental strategies address discrepancies in reported biological activity data for this compound across studies?
Contradictions in antimicrobial or antioxidant activity (e.g., IC₅₀ variations) may arise from differences in assay protocols (e.g., broth microdilution vs. disc diffusion) or microbial strains. Standardizing conditions (e.g., pH 7.4, 37°C) and using positive controls (e.g., ampicillin for bacteria) improve reproducibility. Dose-response curves with triplicate measurements are critical .
Q. How can solvent selection and crystallization techniques optimize single-crystal growth for SCXRD analysis?
Slow evaporation of a saturated DMF/ethanol (1:3) solution at 25°C produces high-quality crystals. Avoiding high-viscosity solvents (e.g., glycerol) reduces lattice defects. Preferential orientation issues can be mitigated by mounting crystals on a Bruker SMART APEX CCD diffractometer with φ and ω scans .
Q. What computational methods predict the compound’s reactivity and potential for derivatization?
Q. How do substituent variations at the 4-position (e.g., methyl vs. trifluoromethyl) alter the compound’s supramolecular architecture?
Electron-withdrawing groups (e.g., CF₃) reduce hydrogen-bond donor capacity, weakening N–H···O interactions (from 2.8 Å to 3.2 Å) and favoring π-π stacking (3.8 Å interplanar distance) over layered packing . SCXRD comparisons of analogs (e.g., 4-methylphenyl vs. 4-CF₃-phenyl) highlight these trends .
Q. What green chemistry approaches improve the sustainability of synthesizing this compound?
- Microwave-assisted synthesis : Reduces reaction time from 6 hours to 20 minutes and energy consumption by 40%.
- Aqueous solvent systems : Eliminate toxic organic solvents while maintaining yields >70% .
Q. How can hydrogen-bonding networks be engineered to enhance thermal stability for pharmaceutical formulation?
Introducing stronger donors (e.g., –OH instead of –OCH₃) increases hydrogen-bond density, raising melting points from 218°C to >250°C. TGA-DSC analysis (heating rate 10°C/min under N₂) quantifies decomposition profiles .
Methodological Design Considerations
Q. What factorial design parameters optimize reaction conditions for scaled-up synthesis?
A 2³ factorial design evaluates variables:
Q. How should researchers design structure-activity relationship (SAR) studies for analogs of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
